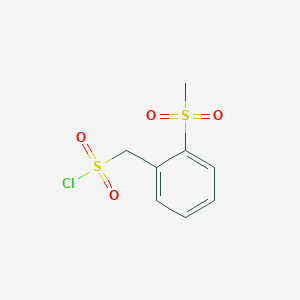

(2-Methanesulfonylphenyl)methanesulfonyl chloride

Description

(2-Methanesulfonylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two methanesulfonyl groups. Sulfonyl chlorides are pivotal in organic synthesis, particularly in sulfonamide formation, esterifications, and as electrophilic reagents [1][7].

Properties

IUPAC Name |

(2-methylsulfonylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTVKPVROGPHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methanesulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of the compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate esters: Formed by reaction with alcohols.

Sulfones: Formed by oxidation reactions.

Scientific Research Applications

(2-Methanesulfonylphenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Organic synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

Pharmaceutical research: Employed in the synthesis of sulfonamide-based drugs.

Material science: Utilized in the preparation of sulfonated polymers and resins.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Substituents on the phenyl ring significantly alter molecular weight, electronic properties, and steric effects. Key analogs include:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key References |

|---|---|---|---|---|---|

| (2-Methylphenyl)methanesulfonyl chloride | C₈H₉ClO₂S | 2-methyl | 204.67 | 92614-55-6 | [8][13] |

| (2-Chloro-4-fluorophenyl)methanesulfonyl chloride | C₇H₅Cl₂FO₂S | 2-chloro, 4-fluoro | 243.07 | 541528-45-4 | [3][16] |

| (2-Methoxyphenyl)methanesulfonyl chloride | C₈H₉ClO₃S | 2-methoxy | 220.67 | 174961-64-9 | [19] |

| (2-Chloro-5-fluorophenyl)methanesulfonyl chloride | C₇H₅Cl₂FO₂S | 2-chloro, 5-fluoro | 243.07 | CID 56698904 | [20] |

Key Observations:

- Electron-Withdrawing Groups (Cl, F): Halogen substituents enhance electrophilicity, increasing reactivity in nucleophilic substitutions (e.g., amidation, esterification) compared to electron-donating groups (methyl, methoxy) [3][16].

- Steric Effects: Bulky substituents (e.g., naphthalen-2-yl in ) reduce reactivity due to hindered access to the sulfonyl chloride group [18].

Hydrolysis and Stability

- Methanesulfonyl Chloride Derivatives: Highly reactive sulfonyl chlorides (e.g., (2-Methylphenyl)methanesulfonyl chloride) hydrolyze rapidly in aqueous NaOH at room temperature, generating sulfonic acids [7].

- Halogen-Substituted Analogs: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride may exhibit slower hydrolysis due to electron-withdrawing effects stabilizing the sulfonyl chloride group [16].

- Methoxy-Substituted Analogs: (2-Methoxyphenyl)methanesulfonyl chloride likely requires prolonged hydrolysis (similar to p-toluenesulfonyl chloride in ) due to reduced electrophilicity [19].

Biological Activity

(2-Methanesulfonylphenyl)methanesulfonyl chloride, with the chemical formula CHClOS and CAS number 83055-85-0, is a sulfonyl chloride derivative that exhibits significant biological activity. This compound is particularly notable for its potential applications in medicinal chemistry and organic synthesis due to its electrophilic nature, which allows it to participate in various chemical reactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This property enables it to react with nucleophiles such as amines and alcohols, leading to the formation of methanesulfonamides and methanesulfonates, respectively. These derivatives can serve as intermediates in the synthesis of biologically active compounds.

Target of Action

The compound's mechanism involves the formation of reactive intermediates that can interact with biological macromolecules, including proteins and nucleic acids. This interaction can lead to modifications that affect cellular processes, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives formed from this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Potential : Compounds derived from methanesulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation. For instance, sulfonamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonyl chlorides, including this compound:

- Synthesis and Antimicrobial Testing : A study synthesized various methanesulfonamide derivatives from methanesulfonyl chloride and evaluated their antimicrobial activity against several bacterial strains. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth .

- Anticancer Activity : Research focused on the synthesis of sulfonamide compounds derived from methanesulfonyl chloride demonstrated their efficacy in reducing tumor cell viability in vitro. The study highlighted the structure-activity relationship (SAR) where modifications to the sulfonamide group enhanced anticancer activity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to cell death. This mechanism was attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| CAS Number | 83055-85-0 |

| Solubility | Soluble in polar organic solvents |

| Toxicity | Causes burns; moisture sensitive |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Significant inhibition of bacterial growth |

| Anticancer | Induces apoptosis in cancer cells |

| Mechanism of Action | Involves oxidative stress induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.